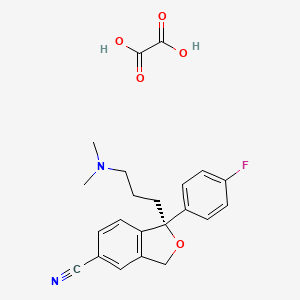

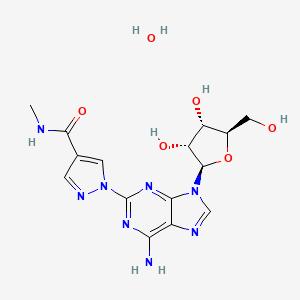

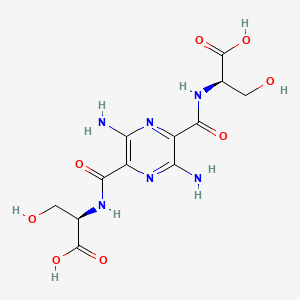

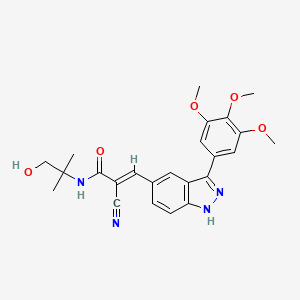

2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide

Overview

Description

RMM 46 is an inhibitor of p90 ribosomal S6 kinase 2 (RSK2; IC50s = 12 and <2.5 nM for the wild-type and RSK2T493M human enzymes, respectively). It is selective for RSK2 over polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (NEK2; IC50s = 2,200 and 530 nM, respectively) and a panel of 26 kinases when used at a concentration of 1 µM. RMM 46 inhibits autophosphorylation of RSK2 and RSK3 induced by phorbol 12-myristate 13-acetate (PMA; ) in COS-7 cells expressing the human enzymes in a concentration-dependent manner.

RMM-46 is a selective and reversible covalent inhibitor for MSK/RSK-family kinases.

Scientific Research Applications

Chemical Rearrangements and Synthesis

Research on compounds similar to 2-cyano-acrylamide derivatives has shown their utility in chemical rearrangements and synthesis. For example, 2-Cyano-3-hydroxy-3-(methylthio)acrylamide condenses with benzoic acid to give various rearranged products, demonstrating the compound's role in facilitating complex chemical transformations (Yokoyama, Hatanaka, & Sakamoto, 1985).

Applications in Herbicide Development

2-Cyano-acrylamide derivatives have been studied for their herbicidal activities. For instance, certain 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibit significant herbicidal properties, highlighting the potential of similar compounds in agricultural applications (Wang, Li, Li, & Huang, 2004).

Role in Novel Material Synthesis

These compounds also find applications in the synthesis of novel materials. For example, the synthesis of optically active polyacrylamides, which are crucial in developing materials with specific chiroptical properties, involves the use of acrylamide derivatives (Lu et al., 2010).

Anti-Cancer Research

Some studies have explored the anti-cancer activities of cyanoacrylamide derivatives. These compounds, including 2-cyano-N-(quinolin-3-yl) acrylamides, have shown effectiveness against certain cancer cell lines, indicating their potential in developing new cancer therapies (Ghorab & Alsaid, 2015).

Corrosion Inhibition

Research also indicates the effectiveness of acrylamide derivatives as corrosion inhibitors. For instance, certain cyanoacrylamide derivatives have demonstrated significant inhibition of copper corrosion in acidic solutions, suggesting their utility in industrial applications (Abu-Rayyan et al., 2022).

Solar Cell Applications

In the field of renewable energy, cyanoacrylic acid derivatives have been used in engineering organic sensitizers for solar cells, demonstrating their role in enhancing the efficiency of solar energy conversion (Kim et al., 2006).

Mechanism of Action

Target of Action

RMM-46, also known as RSK2-IN-3, is a selective and reversible covalent inhibitor for MSK/RSK-family kinases . The primary target of RMM-46 is the Ribosomal protein S6 kinase (RSK) . RSK is a family of protein kinases involved in signal transduction, which plays a crucial role in cell proliferation, growth, and survival.

Mode of Action

RMM-46 interacts with its targets (RSK kinases) by forming reversible covalent bonds . This interaction results in the inhibition of the kinase activities of the RSK family, thereby blocking the activation of cellular MSK and RSK .

Biochemical Pathways

The inhibition of RSK kinases by RMM-46 affects the MAPK/ERK pathway . This pathway is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting RSK kinases, RMM-46 can potentially disrupt these processes, leading to altered cell behavior.

Pharmacokinetics

It’s known that the compound is soluble in dmso, which suggests it may have good bioavailability

Result of Action

At the molecular level, RMM-46 blocks the activation of cellular MSK and RSK . This leads to a reduction in the downstream phosphorylation of the critical transcription factor, CREB . At the cellular level, this can result in altered cell proliferation, growth, and survival.

properties

IUPAC Name |

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCMYBKAZCDQGX-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does RMM-46 interact with its target and what are the downstream effects?

A: RMM-46 is a reversible covalent inhibitor designed to target the C-terminal kinase domain of MSK1. [] This inhibition is achieved through a reversible covalent bond formed between the cyanoacrylamide group of RMM-46 and a cysteine thiol within the kinase domain. This binding prevents the activation of MSK and its closely related family member, RSK. Consequently, the phosphorylation of the transcription factor CREB, a downstream target of MSK and RSK, is blocked. [] This inhibition of the MSK/RSK pathway has significant implications for cellular processes regulated by these kinases.

Q2: What is the structural characterization of RMM-46 and how was its binding site identified?

A: While the provided abstracts don't offer specific spectroscopic data or the molecular formula and weight of RMM-46, they do highlight key structural features. RMM-46 is characterized by a cyanoacrylamide group linked to an indazole scaffold, which is further substituted with a 3,4,5-trimethoxyphenyl group. [] The design of RMM-46 was guided by X-ray co-crystal structures, providing insights into its binding mode within the MSK1 C-terminal kinase domain. []

Q3: What is the SAR (Structure-Activity Relationship) of RMM-46 and how do structural modifications affect its activity?

A: The development of RMM-46 involved a fragment-based design approach. [] Starting with a panel of low-molecular-weight, heteroaryl-substituted cyanoacrylamides, researchers identified an indazole fragment (compound 1 in the study) that exhibited suitable ligand efficiency and selectivity for the MSK/RSK family kinases. [] This fragment was then elaborated to create RMM-46, demonstrating that specific structural features within the indazole scaffold contribute significantly to its potency and selectivity. Further SAR studies focusing on modifications to the indazole and its substituents could unveil additional insights into optimizing the inhibitory activity and selectivity of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.